

N-Ethylphthalimide melting point and solubility

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Compound of Interest

Compound Name: *N-Ethylphthalimide*

Cat. No.: *B187813*

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An In-depth Technical Guide on the Core Physicochemical Properties of **N-Ethylphthalimide**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This document provides a detailed overview of the melting point and solubility of **N-Ethylphthalimide** (CAS: 5022-29-7), complete with experimental protocols and workflow visualizations.

Physicochemical Data of N-Ethylphthalimide

N-Ethylphthalimide is a derivative of phthalimide with an ethyl group attached to the nitrogen atom. Its physical properties are crucial for its handling, purification, and application in various chemical syntheses.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **N-Ethylphthalimide**, the reported melting point varies slightly across different sources, which is typical and can depend on the purity of the sample and the experimental method used. A summary of the reported values is presented in Table 1.

Parameter	Value (°C)	Source
Melting Point	73-77	[1] [2]
Melting Point	72.5-78.5	[3]
Melting Point	76-78	[4]

Table 1: Reported Melting
Point of N-Ethylphthalimide

A narrow melting point range, typically 0.5-1.0°C, is indicative of a high-purity compound.[\[5\]](#) Impurities tend to lower and broaden the melting point range.[\[5\]](#)[\[6\]](#)

Solubility Profile

Quantitative solubility data for **N-Ethylphthalimide** is not extensively documented in readily available literature. However, its solubility characteristics can be inferred from its structure and the known properties of its parent compound, phthalimide.

Phthalimide itself is slightly soluble in water and has limited solubility in polar protic solvents like alcohols.[\[7\]](#)[\[8\]](#) It exhibits better solubility in nonpolar solvents.[\[7\]](#) The dissolution of phthalimide in various organic solvents is generally an endothermic process, meaning solubility increases with temperature.[\[9\]](#)[\[10\]](#)

The presence of the ethyl group in **N-Ethylphthalimide** increases its nonpolar character compared to phthalimide. This structural modification suggests a lower solubility in polar solvents like water and potentially higher solubility in organic solvents such as acetone, ethyl acetate, and toluene.

Solvent Type	Predicted Solubility	Rationale
Polar Protic (e.g., Water, Methanol)	Low	The nonpolar ethyl group reduces favorable interactions with polar protic solvents.
Polar Aprotic (e.g., Acetone, DMSO)	Moderate to High	Good solubility is expected due to dipole-dipole interactions.
Nonpolar (e.g., Toluene, Hexane)	Moderate to High	Van der Waals forces between the molecule's hydrocarbon framework and the solvent are favorable.

Table 2: Predicted Solubility of N-Ethylphthalimide

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of solid organic compounds like **N-Ethylphthalimide**.

Melting Point Determination via the Capillary Method

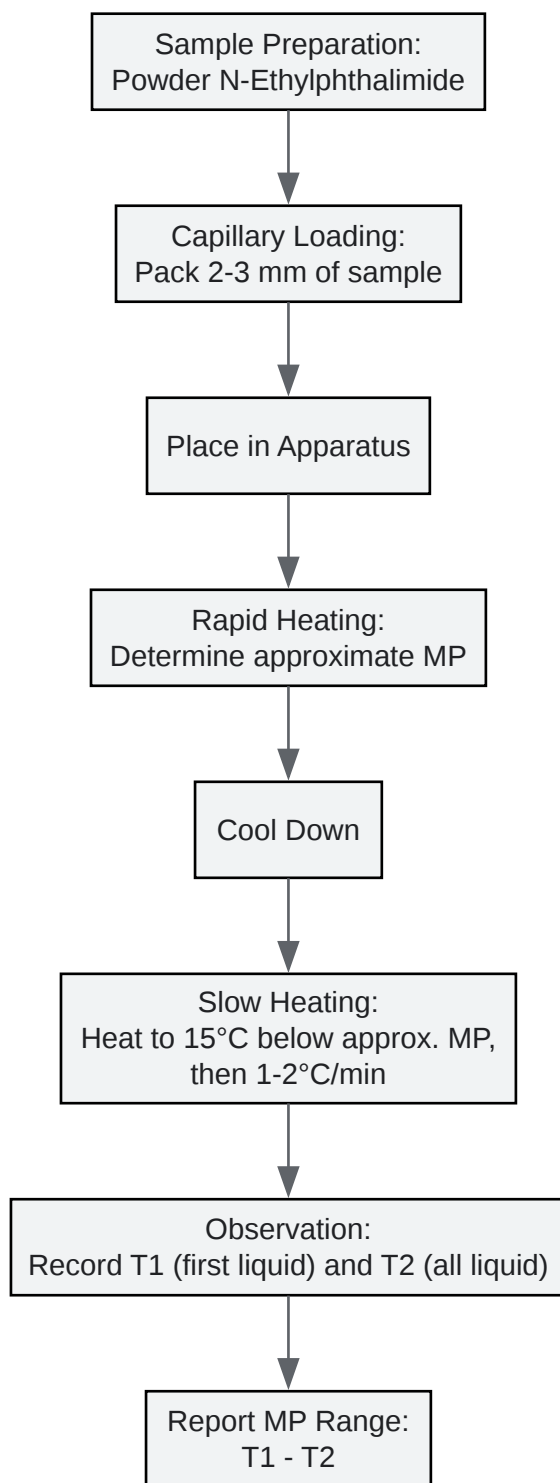
This is a common and accurate method for determining the melting point of a solid.[\[5\]](#)[\[11\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[5\]](#)
- Capillary tubes (sealed at one end)[\[12\]](#)
- Thermometer
- Spatula
- Porous plate or watch glass

Procedure:

- **Sample Preparation:** Place a small amount of dry **N-Ethylphthalimide** on a porous plate and finely powder it with a spatula.[\[12\]](#)
- **Capillary Loading:** Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[\[6\]](#) The packed sample height should be approximately 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[6\]](#) Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.
- **Heating:**
 - For an unknown sample, perform a rapid initial heating to determine an approximate melting range.[\[5\]](#)
 - Allow the apparatus to cool.
 - In a second, more careful determination, heat the sample rapidly to about 15-20°C below the approximate melting point.
 - Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[\[5\]](#)
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts (T2).[\[5\]](#) The melting point is reported as the range T1-T2.
- **Replication:** Repeat the procedure at least once with a fresh sample in a new capillary tube to ensure consistency.[\[12\]](#)



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Melting Point Determination Workflow

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of a test chemical in various solvents.^[13]

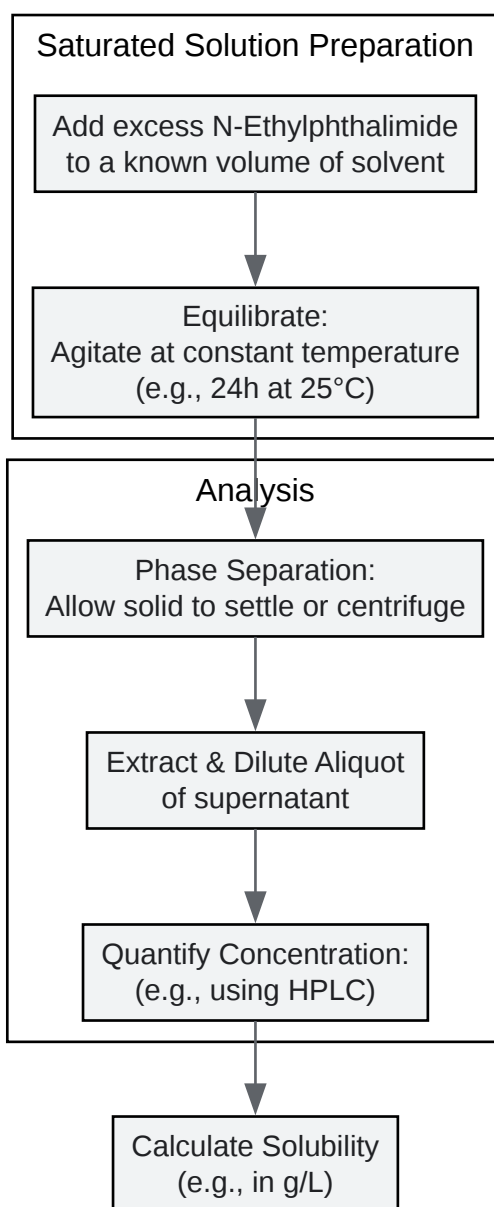
Apparatus & Materials:

- **N-Ethylphthalimide**
- Selected solvents (e.g., water, ethanol, acetone, toluene)
- Glass vials with screw caps
- Vortex mixer
- Water bath sonicator
- Analytical balance
- Temperature-controlled shaker or water bath

Procedure:

- Solvent Selection: Choose a range of solvents with varying polarities.
- Preparation of Saturated Solution (Isothermal Equilibrium Method):
 - Add an excess amount of **N-Ethylphthalimide** to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vial and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).
 - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibrium, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to separate the solid from the liquid phase.

- Sample Analysis:
 - Carefully extract a known volume of the clear supernatant (the saturated solution).
 - Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
 - Determine the concentration of **N-Ethylphthalimide** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[10\]](#)
- Calculation: Calculate the original concentration of **N-Ethylphthalimide** in the saturated solution, considering the dilution factor. This value represents the solubility at that specific temperature, typically expressed in g/L or mol/L.
- Temperature Dependence: Repeat the entire procedure at different temperatures to study the effect of temperature on solubility.



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Isothermal Solubility Determination Workflow

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